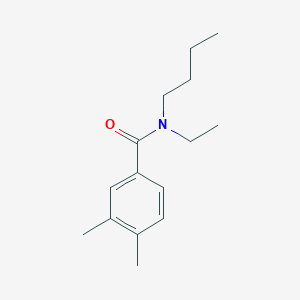
4,5-dimethyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide, also known as DMIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIT is a synthetic compound that belongs to the class of isoxazole derivatives and has a molecular formula of C13H14N2O2S. In
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. This compound has been shown to possess antioxidant properties and can scavenge free radicals in the body. Additionally, this compound has been shown to possess anti-inflammatory properties and can reduce inflammation in the body. This compound has also been shown to possess analgesic properties and can reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-dimethyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide is its versatility in various fields. This compound has shown promising results in the fields of medicine and agriculture, making it a potential candidate for further research and development. Additionally, the synthesis method of this compound is relatively straightforward and has been optimized for high yield and purity.
One of the limitations of this compound is its potential toxicity. While this compound has been shown to be safe in animal models, further research is needed to determine its safety in humans. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on the body.
Zukünftige Richtungen
Future research on 4,5-dimethyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide should focus on its potential applications in the field of medicine. Specifically, further research is needed to determine the efficacy of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the safety of this compound in humans and its potential side effects.
In the field of agriculture, future research on this compound should focus on its potential as a plant growth regulator. Specifically, further research is needed to determine the optimal concentration and application method of this compound for maximum growth and yield of crops.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in the fields of medicine and agriculture, making it a potential candidate for further research and development. While further research is needed to determine its safety and efficacy, this compound has the potential to revolutionize various fields and improve the quality of life for millions of people.
Synthesemethoden
The synthesis of 4,5-dimethyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of ethyl chloroformate and triethylamine. The resulting product is then treated with 4,5-dimethyl-1,2-phenylenediamine to obtain this compound. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective properties and can prevent the death of neurons in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
This compound has also been studied for its potential applications in the field of agriculture. This compound has been shown to possess herbicidal properties and can effectively control the growth of weeds in crops. Furthermore, this compound has been shown to enhance the growth and yield of crops, making it a potential candidate for use as a plant growth regulator.
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-10(13-15-6)12-11(14)9-5-16-8(3)7(9)2/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBWVJLBQOROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4876117.png)
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)

![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)



